molecular formula C22H30N4O4 B2876318 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide CAS No. 877631-70-4

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2876318
CAS No.: 877631-70-4
M. Wt: 414.506
InChI Key: JQFGEHSHDBMIMX-UHFFFAOYSA-N
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Description

This compound features a central ethanediamide backbone linked to a furan-2-yl and 4-phenylpiperazine moiety on one side and a 3-methoxypropyl group on the other. Its molecular formula is C₂₄H₃₁N₅O₄ (estimated molecular weight: ~477.5 g/mol).

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-29-15-6-10-23-21(27)22(28)24-17-19(20-9-5-16-30-20)26-13-11-25(12-14-26)18-7-3-2-4-8-18/h2-5,7-9,16,19H,6,10-15,17H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFGEHSHDBMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with an appropriate alkylating agent.

    Coupling of intermediates: The furan-2-yl and phenylpiperazine intermediates are coupled using a suitable linker, such as an ethyl group.

    Formation of the oxalamide group: The final step involves the reaction of the coupled intermediate with oxalyl chloride and 3-methoxypropylamine under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide would depend on its specific biological target. Generally, compounds with phenylpiperazine moieties can interact with neurotransmitter receptors, while the furan ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethanediamide Derivatives

Compound ID Substituent (N-position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Methoxypropyl C₂₄H₃₁N₅O₄ (estimated) ~477.5 Methoxypropyl enhances lipophilicity
BA72388 4-Chlorophenylethyl C₂₆H₂₉ClN₄O₃ 480.99 Chlorophenyl increases electron withdrawal
BB89860 3-Hydroxypropyl C₂₁H₂₈N₄O₄ 400.47 Hydroxypropyl improves aqueous solubility
BA75358 2-(Morpholin-4-yl)ethyl C₂₄H₃₃N₅O₄ 455.55 Morpholine ring adds hydrogen-bonding sites
Example 234 3-Methoxypropyl (in imidazo-pyridine) C₁₇H₁₈ClFN₆O₂ 427.03 Similar methoxypropyl in a different scaffold

Key Observations:

Substituent Effects on Solubility: The 3-hydroxypropyl group in BB89860 increases hydrophilicity compared to the target compound’s 3-methoxypropyl, which prioritizes membrane permeability .

Electron-Withdrawing Groups :

  • BA72388’s 4-chlorophenylethyl group introduces electron-withdrawing effects, which could stabilize the molecule against oxidative metabolism but reduce bioavailability due to increased molecular weight .

Scaffold Flexibility :

  • Example 234 (from ) shares the 3-methoxypropyl group but incorporates it into an imidazo[4,5-b]pyridine scaffold. This highlights how the same substituent can yield divergent pharmacological profiles depending on the core structure .

Pharmacological Implications of Structural Variations

  • Phenylpiperazine Moieties : Present in all compounds in Table 1, this group is associated with affinity for serotonin (5-HT₁ₐ) and dopamine receptors. Modifications here could alter receptor selectivity .
  • Furan vs. Other Heterocycles : The furan-2-yl group in the target compound may confer metabolic stability compared to analogs with thiophene or pyrrole rings, which are more prone to oxidation .
  • Ethanediamide Backbone : This motif allows for dual hydrogen-bonding interactions, critical for target binding. Substituents on the nitrogen atoms fine-tune steric and electronic properties .

Biological Activity

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methoxypropyl)ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H30N4O3
  • Molecular Weight : 410.5 g/mol
  • CAS Number : 877631-29-3

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Receptor Antagonism :
    • Acts as an antagonist at the α1 adrenergic receptors , which are involved in various physiological responses, including vasoconstriction and blood pressure regulation.
    • Functions as an antagonist or inverse agonist at A2A adenosine receptors , implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
  • Inhibition of Acetylcholinesterase :
    • Similar compounds have shown acetylcholinesterase inhibitory activity, relevant for cognitive enhancement in Alzheimer's disease.
  • Neuroinflammation Imaging :
    • Used in PET imaging to identify neuroinflammation, aiding the understanding of neuropsychiatric disorders .

Antimicrobial Activity

Preliminary studies indicate that related compounds have demonstrated significant antimicrobial and antifungal activities. The structural components of this compound suggest potential efficacy against various pathogens .

Analgesic Properties

Research suggests that compounds with similar structures exhibit analgesic properties, indicating potential use in pain management therapies.

Study on Neurodegenerative Diseases

A study highlighted the compound’s potential in treating neurodegenerative diseases by demonstrating its ability to modulate receptor activity effectively. In vitro assays showed that it could reduce neuroinflammatory markers in cell cultures, suggesting a protective effect against neuronal damage .

Antimicrobial Efficacy

In a comparative study, derivatives of the compound were tested against common bacterial strains. Results indicated that certain analogs exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialSignificant activity against bacteria
AnalgesicPain relief in preclinical models
NeuroprotectiveReduced neuroinflammation markers
Acetylcholinesterase InhibitionPotential cognitive enhancement

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